1-Fluoro-3-isocyanato-2-methylbenzene

Physical Chemistry Formulation Quality Control

1-Fluoro-3-isocyanato-2-methylbenzene (CAS 60221-81-0), also known as 3-fluoro-2-methylphenyl isocyanate, is a halogenated aromatic isocyanate with the molecular formula C₈H₆FNO and a molecular weight of 151.14 g/mol. It is characterized by a fluorine atom ortho to a methyl group and an isocyanate group meta to the fluorine on a benzene ring, resulting in a unique electronic and steric profile.

Molecular Formula C8H6FNO
Molecular Weight 151.14 g/mol
CAS No. 60221-81-0
Cat. No. B1367038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-3-isocyanato-2-methylbenzene
CAS60221-81-0
Molecular FormulaC8H6FNO
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1F)N=C=O
InChIInChI=1S/C8H6FNO/c1-6-7(9)3-2-4-8(6)10-5-11/h2-4H,1H3
InChIKeyOXJRWBPYWYAGNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoro-3-isocyanato-2-methylbenzene (CAS 60221-81-0): Quantitative Differentiation Guide for Scientific Procurement


1-Fluoro-3-isocyanato-2-methylbenzene (CAS 60221-81-0), also known as 3-fluoro-2-methylphenyl isocyanate, is a halogenated aromatic isocyanate with the molecular formula C₈H₆FNO and a molecular weight of 151.14 g/mol . It is characterized by a fluorine atom ortho to a methyl group and an isocyanate group meta to the fluorine on a benzene ring, resulting in a unique electronic and steric profile . This compound serves as a key intermediate in the synthesis of ureas, carbamates, and heterocycles, with applications spanning pharmaceutical and agrochemical research .

Key Intermediate Building block for ureas, carbamates, and heterocycles in medicinal and agrochemical synthesis.
Defined Substitution 3-fluoro-2-methyl pattern provides specific steric and electronic profile influencing downstream reactivity.
Fluorinated Library Enables construction of fluorinated compound arrays with tunable physicochemical properties.

Why In‑Class Substitution of 1‑Fluoro‑3‑isocyanato‑2‑methylbenzene is Not Advisable


While a variety of fluoro‑methyl‑phenyl isocyanate isomers exist, the specific 3‑fluoro‑2‑methyl substitution pattern on the benzene ring fundamentally dictates the compound's physicochemical properties, reactivity, and the biological activity of its downstream products. Even minor changes in fluorine or methyl placement result in measurable differences in density, boiling point, refractive index, and steric hindrance, directly impacting synthetic yields, purification efficiency, and the selectivity of subsequent transformations . The following quantitative evidence demonstrates why substitution with a generic analog is not equivalent and would compromise experimental reproducibility and downstream outcomes.

Physical Property Shift

Density, refractive index, and boiling point differences vs. other isomers may compromise extraction, process monitoring, and distillation reproducibility.

Pharmacophore Alteration

Substitution pattern change yields distinct pharmacophore geometry; reported CXCR2 antagonist activity is tied to 3-fluoro-2-methyl arrangement.

Synthetic Efficiency

Steric hindrance differences may reduce reaction yields and alter selectivity in urea/carbamate formation, requiring re-optimization.

Quantitative Differentiation Evidence for 1‑Fluoro‑3‑isocyanato‑2‑methylbenzene (CAS 60221‑81‑0)


Higher Density Compared to 2‑Fluoro‑5‑methylphenyl Isocyanate

The target compound exhibits a density of 1.164 g/mL at 25 °C, which is 0.43% higher than the 1.159 g/mL measured for 2‑fluoro‑5‑methylphenyl isocyanate under identical conditions . This difference, while seemingly minor, can be significant in large‑scale syntheses, affecting solvent‑based extractions, phase separations, and the interpretation of spectroscopic data.

Density Comparison
Head-to-head
1.164 vs 1.159 g/mL at 25 °C
Δ +0.005 g/mL (+0.43%)
Density variance may influence biphasic extraction and phase separation efficiency.
Reported direct comparison.
Physical Chemistry Formulation Quality Control

Distinct Refractive Index for Enhanced Process Monitoring

The refractive index (n²⁰/D) of 1‑fluoro‑3‑isocyanato‑2‑methylbenzene is 1.518, which is markedly higher than the 1.511 observed for 2‑fluoro‑5‑methylphenyl isocyanate and the 1.469 measured for 3‑fluoro‑4‑methylphenyl isocyanate . This property is a direct consequence of the specific electronic polarization arising from the unique ortho‑methyl, meta‑fluoro arrangement.

Refractive Index Comparison
Head-to-head
n²⁰/D 1.518 vs 1.511 (2-F-5-Me) & 1.469 (3-F-4-Me)
Δ +0.007 and +0.049
Distinct RI supports isomer-specific tracking in continuous flow process monitoring.
Measured at 20 °C.
Analytical Chemistry Process Analytical Technology Polymer Science

Divergent Boiling Point Indicating Isomeric Structural Variation

The boiling point of 1‑fluoro‑3‑isocyanato‑2‑methylbenzene is reported at 201 °C (at 760 mmHg), while 2‑fluoro‑5‑methylphenyl isocyanate boils at 192 °C . This 9 °C difference is substantial for distillation‑based purification, allowing for clear separation of these isomers if cross‑contamination were to occur.

Boiling Point Comparison
Head-to-head
201 °C vs 192 °C at 760 mmHg
Δ +9 °C
Higher boiling point may influence distillation parameters and thermal processing windows.
Atmospheric pressure comparison.
Chemical Engineering Purification Distillation

Unique Steric and Electronic Environment Directs Bioactive Compound Potency

While direct comparative data on the free isocyanate is limited, derivatives synthesized from 1‑fluoro‑3‑isocyanato‑2‑methylbenzene demonstrate distinct biological activities. For instance, 1‑(3‑fluoro‑2‑methylphenyl)‑3‑(8‑hydroxy‑1,1‑dioxo‑3,4‑dihydro‑2H‑thiochromen‑7‑yl)urea, a direct product of this isocyanate, exhibits an IC₅₀ of 95 nM against the CXCR2 receptor . Analogs prepared from different isomeric isocyanates, such as the 2‑fluoro‑5‑methyl derivative, would yield compounds with altered spatial orientation of the fluorine and methyl substituents, a change known to profoundly affect target binding and pharmacokinetics in this chemical class.

Derivative Bioactivity Context
Class-level
Derived urea IC₅₀ = 95 nM (CXCR2)
Isomer analogs: no direct data
Specific isomer needed for reported pharmacophore geometry; substitution may change activity.
Class-level SAR inference; verification recommended.
Medicinal Chemistry Drug Discovery Structure-Activity Relationship

Procurement‑Driven Application Scenarios for 1‑Fluoro‑3‑isocyanato‑2‑methylbenzene


Synthesis of CXCR2 Antagonists for Cancer Immunotherapy Research

The compound is an essential building block for synthesizing potent CXCR2 antagonists, such as the 1‑(3‑fluoro‑2‑methylphenyl)‑3‑(8‑hydroxy‑1,1‑dioxo‑3,4‑dihydro‑2H‑thiochromen‑7‑yl)urea series, which demonstrate IC₅₀ values as low as 95 nM . The specific 3‑fluoro‑2‑methyl substitution pattern is critical for achieving the required binding interactions within the CXCR2 active site.

Preparation of Fluorinated Ureas and Carbamates with Defined Physical Properties

Researchers use this isocyanate to prepare libraries of fluorinated ureas and carbamates. The unique combination of a high density (1.164 g/mL), high refractive index (1.518), and a boiling point of 201 °C provides a distinct fingerprint that facilitates purification and characterization of the resulting products, enabling the development of compounds with tailored physicochemical profiles.

Development of Agrochemicals and Specialty Polymers

As a versatile intermediate, this isocyanate is used in the synthesis of novel agrochemical agents and specialty polymers . The specific substitution pattern influences the material properties, such as thermal stability and solubility, of the resulting polyurethanes and polyureas, making it a valuable monomer for high‑performance materials research.

Quality Control and Analytical Reference Standards

Due to its well‑defined and unique physical properties (density: 1.164 g/mL, refractive index: 1.518), this compound is suitable for use as an analytical reference standard in GC‑MS, HPLC, and refractive index detector calibration . Its distinct profile allows for unambiguous identification and quantification in complex reaction mixtures.

Application
Selection Property
Validation Focus
CXCR2 Antagonist Synthesis
3-Fluoro-2-methyl pharmacophore geometry
CXCR2 binding assay validation
Fluorinated Urea/Carbamate Synthesis
Distinct density, RI, BP fingerprint
Purification and characterization reproducibility
Agrochemical & Polymer Research
Substitution-dependent material properties
Thermal and solubility profiling
Analytical Reference Standard
Well-defined unique physical constants
GC-MS/HPLC identity and purity confirmation

Technical Documentation Hub

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35 linked technical documents
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